molecular formula C18H24ClN3O2 B2781541 1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone CAS No. 1436062-59-7

1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone

Cat. No. B2781541
CAS RN: 1436062-59-7
M. Wt: 349.86
InChI Key: PXKGFHZEJCBINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone” is a complex organic compound. It’s important to note that the compound contains a 6-chloropyridine-2-carbonyl group, which is a chlorine derivative of pyridine .


Chemical Reactions Analysis

The compound likely participates in chemical reactions typical of chloropyridines and carbonyl-containing compounds . Chloropyridines can react with nucleophiles, transforming the heterocycle into pyridine derivatives . Carbonyl compounds can undergo a variety of reactions, including nucleophilic addition .

Scientific Research Applications

Anti-Tubercular Agent Development

This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of pyrazinamide, a first-line drug for tuberculosis (TB) treatment, have shown promise in enhancing anti-TB activity against Mycobacterium tuberculosis . The structural similarity suggests that “1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone” could be a candidate for developing new anti-TB drugs with improved efficacy.

Cancer Research

In cancer research, compounds related to “1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone” have been synthesized and evaluated for their antiproliferative activity against tumor cell lines . This suggests that the compound could be used to develop new treatments that target cancer cell proliferation.

Chemical Synthesis

The core structure of this compound, particularly the 4-chloropyridine-2-carbonyl component, is used in chemical synthesis as an intermediate for various organic compounds . It can be utilized in the synthesis of more complex molecules for pharmaceutical applications.

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to understand their interactions with biological targets . This application is crucial for drug design and development, as it helps predict the binding affinity and activity of potential drug candidates.

Cytotoxicity Evaluation

Research has also focused on evaluating the cytotoxicity of related compounds on human cells, such as HEK-293 (human embryonic kidney) cells . This is important for assessing the safety profile of new drug candidates derived from this compound.

properties

IUPAC Name

1-[4-(6-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl]-2-cyclopentylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c19-16-8-3-7-15(20-16)18(24)22-10-4-9-21(11-12-22)17(23)13-14-5-1-2-6-14/h3,7-8,14H,1-2,4-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKGFHZEJCBINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCN(CC2)C(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.